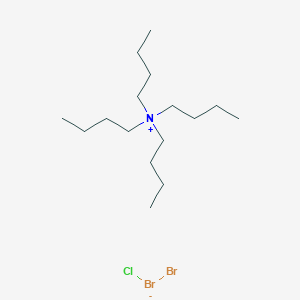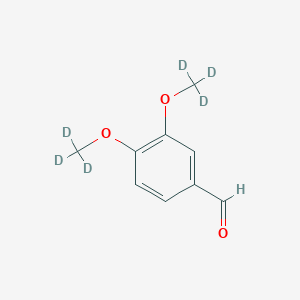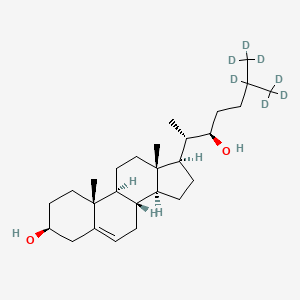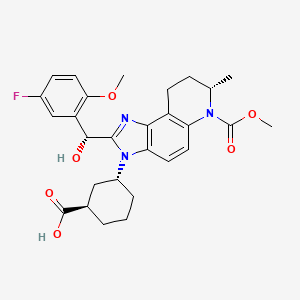
Xylose-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylose-d1 is a deuterated form of xylose, a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. Xylose is the second most abundant sugar in nature, following glucose. It plays a crucial role in the structure of plant cell walls and is a significant component of hemicellulose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1 involves the incorporation of deuterium into the xylose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Deuterium can be introduced into xylose through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst.
Biological Methods: Microorganisms can be engineered to incorporate deuterium into xylose during their metabolic processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Hydrolysis of Hemicellulose: Hemicellulose from lignocellulosic biomass is hydrolyzed to release xylose.
Deuterium Exchange: The released xylose undergoes deuterium exchange reactions to replace hydrogen atoms with deuterium.
Purification: The deuterated xylose is purified using techniques such as chromatography to obtain this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Xylose-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can produce xylitol, a sugar alcohol, using reducing agents like sodium borohydride.
Isomerization: This compound can be isomerized to xylulose using xylose isomerase.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Isomerization: Xylose isomerase enzyme under mild temperature and pH conditions.
Major Products
Xylonic Acid: Formed through oxidation.
Xylitol: Produced via reduction.
Xylulose: Result of isomerization.
Wissenschaftliche Forschungsanwendungen
Xylose-d1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of xylose metabolism.
Biology: Employed in studies of microbial fermentation processes to produce biofuels and biochemicals.
Medicine: Investigated for its potential in diagnostic tests for malabsorption syndromes.
Industry: Utilized in the production of xylitol, a low-calorie sweetener, and other valuable chemicals
Wirkmechanismus
Xylose-d1 exerts its effects through its involvement in metabolic pathways. The primary mechanism involves:
Metabolic Pathways: this compound is metabolized by microorganisms through the pentose phosphate pathway, leading to the production of various metabolites.
Enzymatic Reactions: Enzymes such as xylose isomerase and xylose reductase play key roles in the conversion of this compound to other compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xylonic Acid: An oxidized form of xylose.
Xylitol: A reduced form of xylose.
Xylulose: An isomer of xylose
Uniqueness
Xylose-d1 is unique due to the presence of deuterium, which makes it a valuable tool in tracer studies and metabolic research. The deuterium atom provides a distinct signature that can be easily detected using spectroscopic techniques, allowing for precise tracking of metabolic pathways .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
(2R,3S,4R)-4-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4D |
InChI-Schlüssel |
PYMYPHUHKUWMLA-MQMRMSPOSA-N |
Isomerische SMILES |
[2H][C@@](CO)([C@@H]([C@H](C=O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)






![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)

